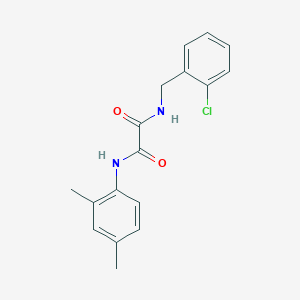
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide, also known as CDDA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
作用机制
The exact mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide is not fully understood. However, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to reduce the levels of matrix metalloproteinases in cancer cells. In animal models of inflammation and autoimmune diseases, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to reduce the severity of symptoms. In cancer models, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit tumor growth and induce cell death in cancer cells.
实验室实验的优点和局限性
One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide and its potential therapeutic applications. Future research could also focus on testing the efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in combination with other therapies for cancer and inflammatory diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in animal models.
合成方法
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide can be synthesized using a multi-step process starting from commercially available compounds. The first step involves the reaction of 2-chlorobenzyl chloride with 2,4-dimethylphenylamine to form N-(2-chlorobenzyl)-2,4-dimethylphenylamine. This intermediate is then reacted with ethylenediamine to form N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. The synthesis method has been optimized to increase the yield and purity of the final product.
科学研究应用
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing cell death in cancer cells. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been tested in vitro and in vivo in various cancer models, including breast, lung, and prostate cancer. It has also been tested in animal models of inflammation and autoimmune diseases.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFYDIEEYFVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)
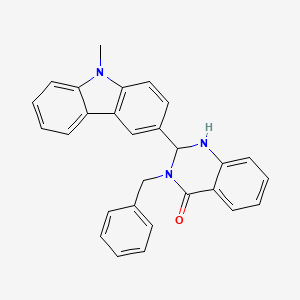
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)
![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
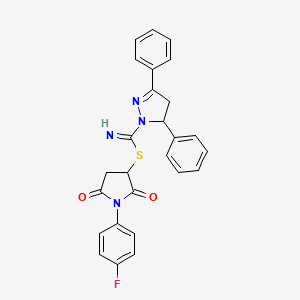
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)
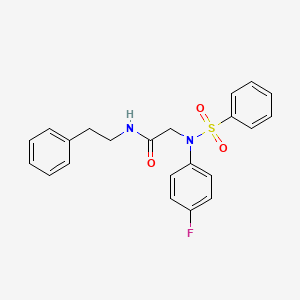
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)
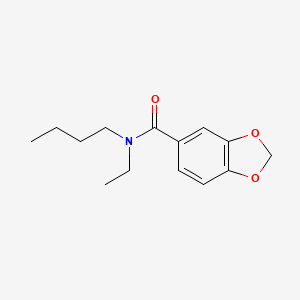
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)
![1-(2-furylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112572.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5112583.png)